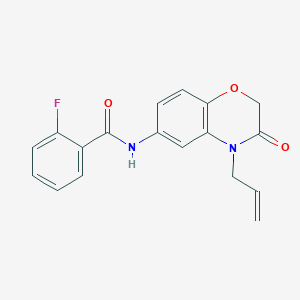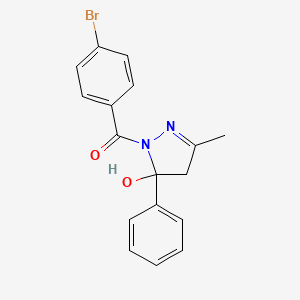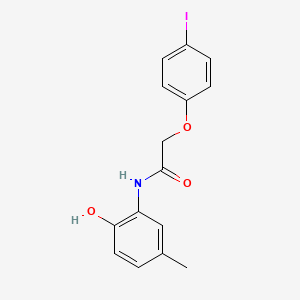
N-(2-hydroxy-5-methylphenyl)-2-(4-iodophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-5-methylphenyl)-2-(4-iodophenoxy)acetamide, also known as WY-14643, is a synthetic agonist of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and glucose homeostasis. WY-14643 has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cardiovascular diseases.
Mécanisme D'action
N-(2-hydroxy-5-methylphenyl)-2-(4-iodophenoxy)acetamide exerts its effects through activation of PPARα. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. Upon activation by this compound, PPARα forms a heterodimer with retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the transcriptional activation or repression of target genes, resulting in the observed physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase fatty acid oxidation and ketone body production in the liver, leading to a decrease in plasma triglyceride levels. This compound has also been shown to increase insulin sensitivity and glucose uptake in skeletal muscle, leading to a decrease in blood glucose levels. Additionally, this compound has been shown to reduce inflammation and atherosclerosis in animal models of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-hydroxy-5-methylphenyl)-2-(4-iodophenoxy)acetamide is its high specificity for PPARα, which allows for the selective activation of PPARα-dependent pathways. This makes it a useful tool for studying the physiological effects of PPARα activation in vitro and in vivo. However, one limitation of this compound is its potential toxicity at high doses, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(2-hydroxy-5-methylphenyl)-2-(4-iodophenoxy)acetamide. One direction is the investigation of its potential therapeutic applications in human diseases, including diabetes, obesity, and cardiovascular diseases. Another direction is the development of more potent and selective PPARα agonists with fewer side effects. Additionally, the role of PPARα in other physiological processes, such as inflammation and cancer, could be further explored using this compound as a tool.
Méthodes De Synthèse
N-(2-hydroxy-5-methylphenyl)-2-(4-iodophenoxy)acetamide can be synthesized using different methods, including the reaction of 4-iodophenol with 2-amino-3-methylphenol, followed by the coupling of the resulting product with 2-chloroacetyl chloride. Another method involves the reaction of 4-iodophenol with 2-methyl-3-nitrophenol, followed by the reduction of the nitro group and the coupling of the resulting product with chloroacetic acid.
Applications De Recherche Scientifique
N-(2-hydroxy-5-methylphenyl)-2-(4-iodophenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease plasma triglyceride levels in animal models of type 2 diabetes. This compound has also been shown to reduce body weight gain and adiposity in obese animals, indicating its potential as an anti-obesity agent. Additionally, this compound has been shown to have anti-inflammatory and anti-atherosclerotic effects, making it a potential therapeutic agent for cardiovascular diseases.
Propriétés
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-2-(4-iodophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO3/c1-10-2-7-14(18)13(8-10)17-15(19)9-20-12-5-3-11(16)4-6-12/h2-8,18H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJVPPOXPALKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5027392.png)
![N-[2-(2-methoxyphenyl)ethyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5027395.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5027403.png)
![(3R*,4R*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5027416.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5027426.png)
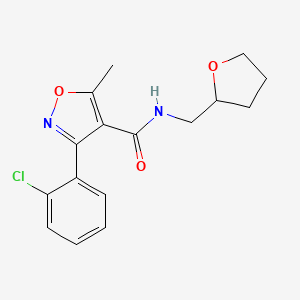
![(2,5-difluorophenyl){1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5027432.png)
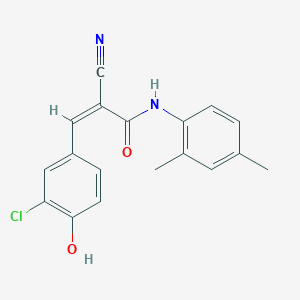
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(2-fluorophenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5027440.png)
![6-(5-bromo-2-methoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5027446.png)
![2-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5027460.png)
